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Introduction

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule
inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Developed by Eisai Co.,
Ltd., E7090 has shown significant anti-tumor activity in preclinical models and has been
investigated in clinical trials for the treatment of various solid tumors harboring FGFR genetic
alterations.[3][4] This technical guide provides an in-depth overview of E7090, including its
mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

E7090 selectively targets the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, which are
key drivers in various cellular processes, including proliferation, survival, and angiogenesis.[5]
Genetic alterations in FGFRs, such as gene amplification, fusions, or mutations, can lead to
aberrant signaling and oncogenesis.[3][4] E7090 inhibits FGFR-mediated signaling pathways,
leading to the suppression of tumor growth and induction of cell death in cancer cells with
these genetic alterations.[6] Kinetic analysis of its interaction with FGFR1 suggests that E7090
exhibits a binding mode with a relatively longer residence time compared to some other FGFR
inhibitors, which may contribute to its potent and sustained inhibitory activity.[5]

Quantitative Data Summary
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The following tables summarize the key quantitative data for E7090, including its in vitro

potency, preclinical and clinical pharmacokinetics.

Table 1: In Vitro Inhibitory Activity of E7090

Target IC50 (nM) Cell Line Assay Type Reference
Cell-free kinase
FGFR1 0.71 - 2171
assay
Cell-free kinase
FGFR2 0.50 - [2][7]
assay
Cell-free kinase
FGFR3 1.2 - [2][7]
assay
Cell-free kinase
FGFR4 120 - 217
assay
Mutant FGFR3 Cell-free kinase
3.1 - [2]
(K650E) assay
Mutant FGFR3 Cell-free kinase
16 - [2]
(K650M) assay
Cell-free kinase
RET <10 - [2]
assay
Cell-free kinase
DDR2 <10 - [2]
assay
Cell-free kinase
FLT1 <10 - [2]
assay
FGFR
] 1.2 SNU-16 Western Blot [2][7]
Phosphorylation
) ) Cell Proliferation
Cell Proliferation 5.7 SNU-16 [11[2]

Assay

Table 2: Preclinical Pharmacokinetics of E7090 in SNU-

16 Xenograft Model
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Dose (mgl/kg,

) Cmax (ng/mL) AUC (ng-h/mL) Tmax (h) Reference
ora

6.25 ~100 ~800 ~2 [5]

12.5 ~200 ~1500 ~2 [5]

25 ~400 ~3000 ~4 [5]

50 ~800 ~6000 ~4 [5]

Table 3: Clinical Pharmacokinetics of E7090 (Phase I,
Single Dase)

AUC(0-t)
Cmax (ng/mL, Tmax (h,
Dose (mg) (ng-h/mL, . Reference
mean) median)
mean)
1 1.9 15.3 4.0 [3]
2 4.2 41.8 4.0 [3]
4 7.5 92.5 4.0 [3]
8 15.6 2135 4.0 [3]
15 32.8 496.5 4.0 [3]
30 66.4 1145 4.0 [3]
60 142.5 2690 4.0 [3]
100 250.5 5065 4.0 [3]
140 363.5 7415 4.0 [3]
180 433 9180 4.0 [3]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of E7090 are
provided below.
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Cell-Free Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of E7090 against a panel of purified

protein kinases.

Methodology:

The inhibitory activities of E7090 against 93 purified recombinant protein kinases were
examined using an Off-Chip Mobility Shift Assay (Carna Biosciences, Inc.).[1][8]

A DMSO solution of E7090 was mixed with the enzyme, substrate, ATP, and necessary
metals (e.g., magnesium, calcium, or manganese) in an appropriate buffer for each specific
kinase.[8]

The kinase reactions were allowed to proceed for a defined period at a controlled
temperature.

The reaction products were then separated and quantified using the mobility shift assay
technology.

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of
the E7090 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FGFR Phosphorylation

Objective: To assess the inhibitory effect of E7090 on FGFR phosphorylation in a cellular

context.

Methodology:

Cell Culture and Treatment: SNU-16 human gastric cancer cells, which harbor an
amplification of the FGFR2 gene, were cultured in appropriate media.[9] Cells were treated
with varying concentrations of E7090 succinate for 4 hours.[9]

Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in a suitable
lysis buffer containing protease and phosphatase inhibitors to preserve protein
phosphorylation.
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e Protein Quantification: The total protein concentration of the cell lysates was determined
using a standard protein assay (e.g., BCA assay).

o SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated
by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting:

o The membrane was blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-
specific antibody binding.

o The membrane was incubated with a primary antibody specific for phospho-FGFR (p-
FGFR; Y653/654).[9] An antibody against total FGFR2 was used as a loading control.[9]

o After washing, the membrane was incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.[8]

» Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

» Quantification: The intensity of the bands was quantified using densitometry software, and
the IC50 value for the inhibition of FGFR phosphorylation was calculated.[9]

SNU-16 Xenograft Model for In Vivo Antitumor Activity

Objective: To evaluate the in vivo antitumor efficacy of E7090 in a mouse model of human
gastric cancer.

Methodology:

o Cell Preparation and Implantation: SNU-16 human gastric cancer cells were cultured,
harvested, and resuspended in a mixture of culture medium and Matrigel.[1] Approximately 1
x 1076 to 1 x 10”7 cells were subcutaneously injected into the flank of immunocompromised
mice (e.g., nude mice).[10][11]

e Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200
mm3).[11] Mice were then randomized into treatment and vehicle control groups.
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e Drug Administration: E7090 succinate was administered orally once daily at various doses
(e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified period (e.g., 14 days).[1] The vehicle
control group received the same formulation without the active compound.

e Monitoring: Tumor volume and body weight were measured regularly (e.g., two to three
times per week).[1][11] Tumor volume was calculated using the formula: (length x width?) / 2.

o Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumor tissues
and plasma samples were collected for the analysis of FGFR phosphorylation (as described
in the Western Blot protocol) and E7090 concentration, respectively.[5]

 Statistical Analysis: The differences in tumor growth between the treated and vehicle control
groups were analyzed using appropriate statistical methods (e.g., ANOVA followed by
Dunnett's test).[1]

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using the DOT language, illustrate the FGFR signaling
pathway targeted by E7090 and a typical experimental workflow for its evaluation.
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Caption: FGFR Signaling Pathway and the inhibitory action of E7090.
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Caption: A typical preclinical to clinical evaluation workflow for E7090.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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